molecular formula C17H16FNO4 B11605074 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B11605074
M. Wt: 317.31 g/mol
InChI Key: KIHNSJPCFXRVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid is an organic compound characterized by the presence of both fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-fluorobenzoyl chloride, which is then reacted with 4-methoxyphenylalanine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-{[(4-Hydroxyphenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid.

    Reduction: 3-{[(4-Fluorophenyl)methanol]amino}-3-(4-methoxyphenyl)propanoic acid.

    Substitution: 3-{[(4-Aminophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it useful in the treatment of certain diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
  • 3-{[(4-Bromophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
  • 3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-{[(4-Fluorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H16FNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

KIHNSJPCFXRVEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.